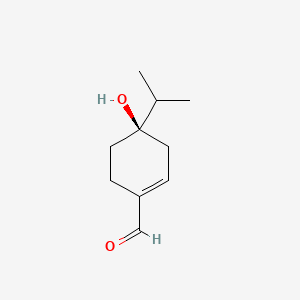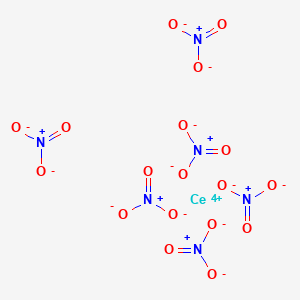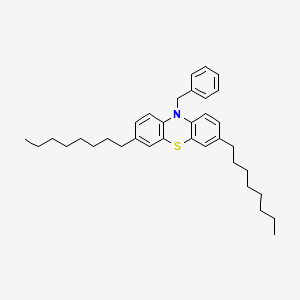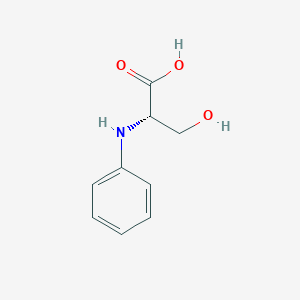
Phenylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylserine is a β-hydroxy-α-amino acid that plays a significant role in various biochemical processes. It is a chiral compound with two stereoisomers, L-threo-phenylserine and L-erythro-phenylserine. These isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and bioactive products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylserine can be synthesized through enzymatic and chemical methods. One common approach involves the use of threonine aldolase, which catalyzes the aldol condensation of glycine and benzaldehyde to produce this compound . This reaction requires specific conditions, such as a pH of around 7.5 and a temperature of 80°C .
Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade reactions. For instance, a combination of threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase can be used to convert benzoic acid into this compound . This method is efficient and environmentally friendly, achieving high conversion ratios and diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions: Phenylserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phenylpyruvic acid, while reduction can produce phenylethanol .
Scientific Research Applications
Phenylserine has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex molecules.
Biology: this compound is used in studying enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor for drugs like cyclomarin A, which has antiviral and antibiotic properties.
Industry: this compound is employed in the production of agrochemicals and bioactive compounds.
Mechanism of Action
Phenylserine exerts its effects through various biochemical pathways. It acts as a substrate for enzymes like threonine aldolase, which catalyzes its conversion into other bioactive compounds . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the regulation of metabolic processes .
Comparison with Similar Compounds
Phenylserine is often compared with other β-hydroxy-α-amino acids, such as:
Threonine: Similar in structure but lacks the phenyl group.
Serine: Contains a hydroxyl group but no phenyl group.
Droxidopa: A derivative used in treating Parkinson’s disease.
Uniqueness: this compound’s unique structure, with both a phenyl and hydroxyl group, makes it a versatile intermediate in synthesizing various bioactive compounds. Its high diastereoselectivity and efficiency in enzymatic reactions further distinguish it from similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2S)-2-anilino-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-8(9(12)13)10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
CXIYBDIJKQJUMN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



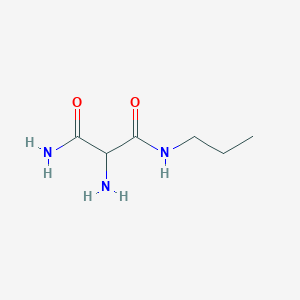
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
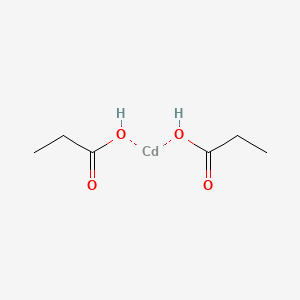

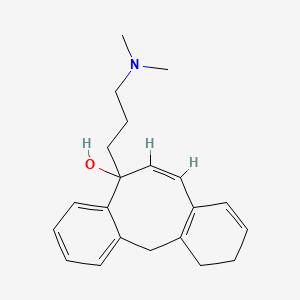
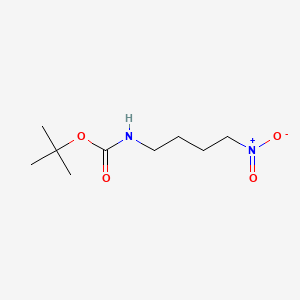
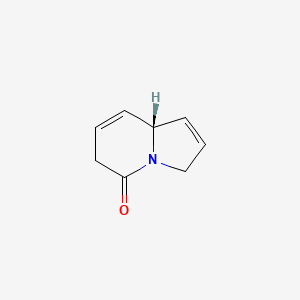

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
